

(-)-Isopulegol stereoisomers and their characterization

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Isopulegol

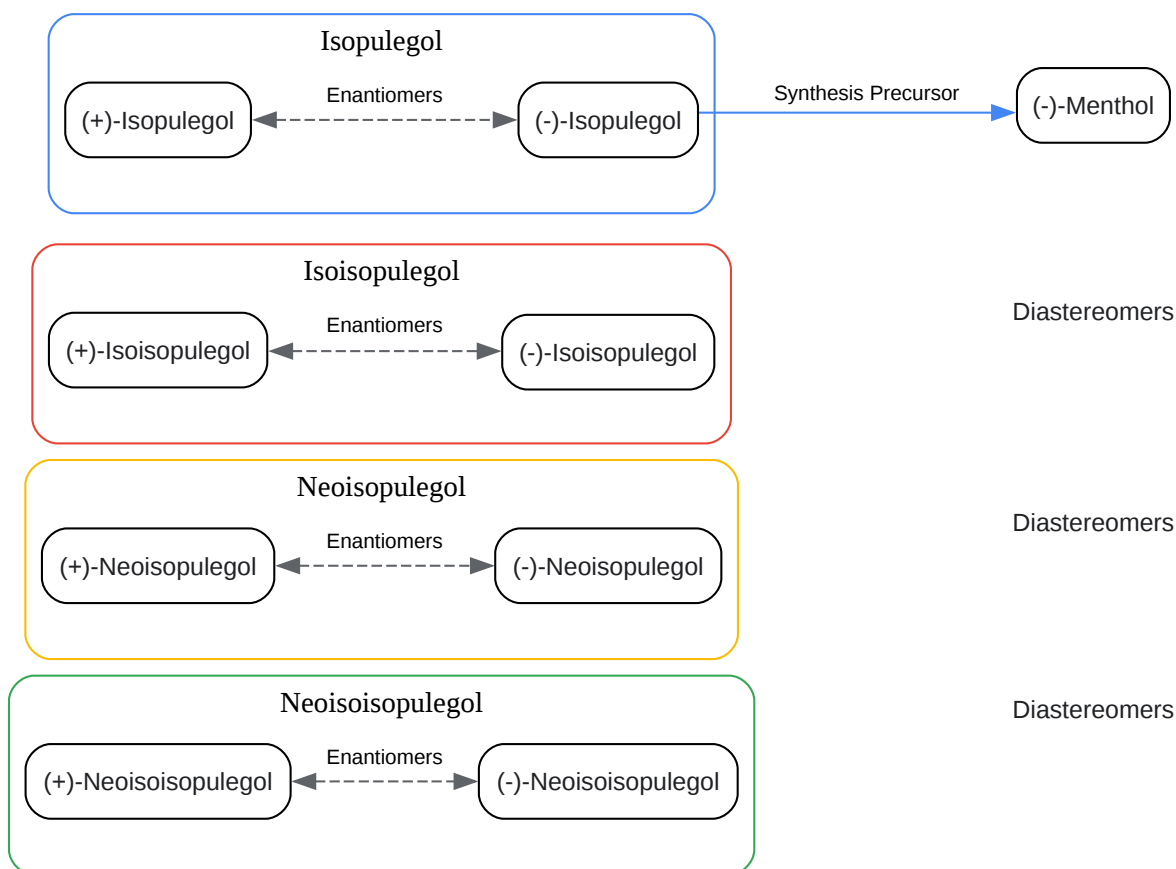
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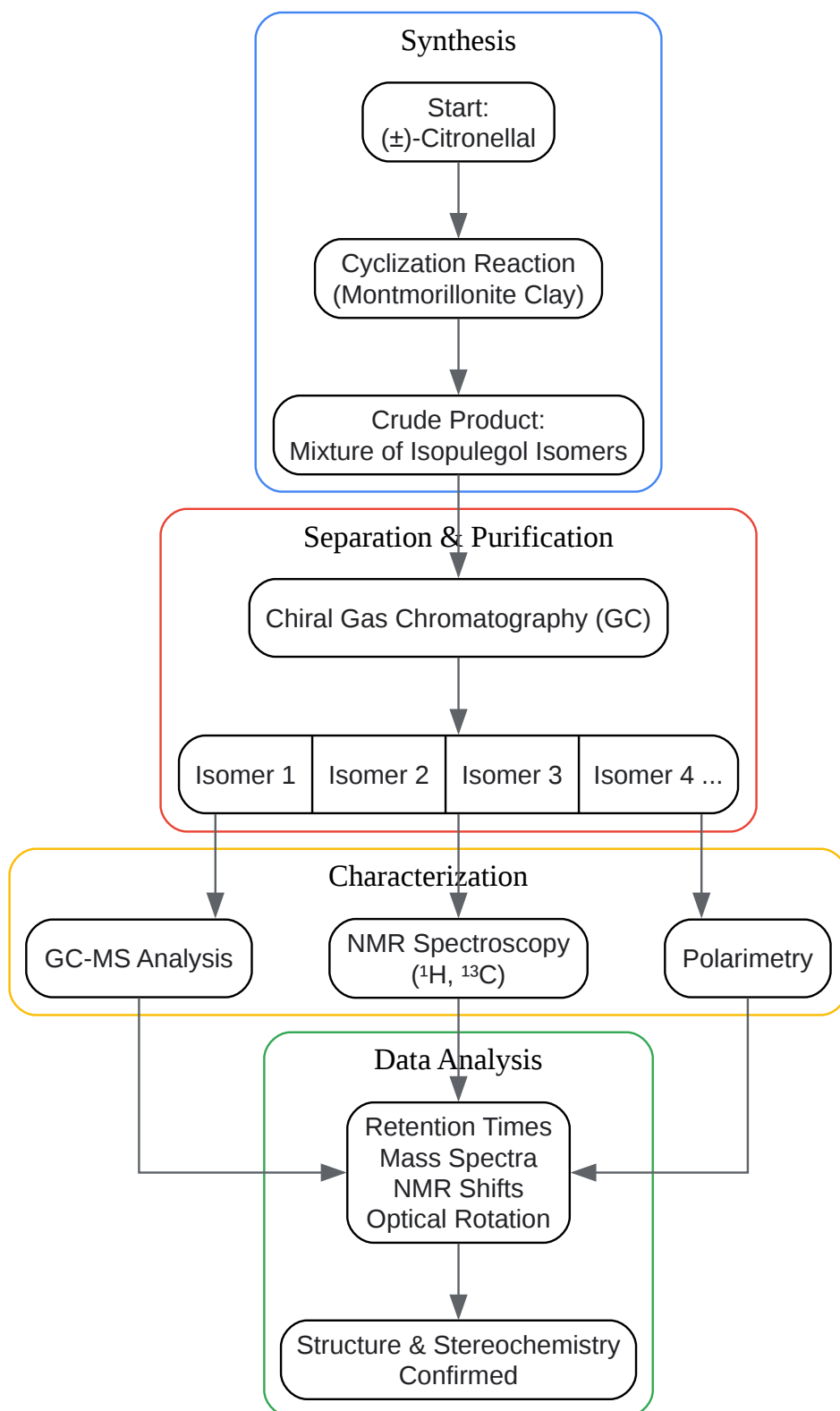
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Introduction

Isopulegol, a monoterpene alcohol, is a crucial chiral intermediate in the synthesis of menthol and serves as a valuable building block for a variety of bioactive molecules.^[1] Its structure contains three chiral centers, giving rise to a total of eight stereoisomers. These exist as four diastereomeric pairs of enantiomers: isopulegol, isoisopulegol, neoisopulegol, and neoisoisopulegol.^[1] The most commercially significant isomer is **(-)-isopulegol**, a natural product and the primary precursor for the industrial synthesis of (-)-menthol.^[1] A thorough understanding of the distinct properties, synthesis, separation, and characterization of these stereoisomers is essential for their effective use in research and drug development.

The four diastereomers of isopulegol are differentiated by the spatial arrangement of the hydroxyl, methyl, and isopropenyl groups on the cyclohexane ring.^[1] The interconversion between these isomers is not spontaneous and typically requires chemical transformations.^[1]





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References

- 1. benchchem.com [benchchem.com]
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Email: info@benchchem.com